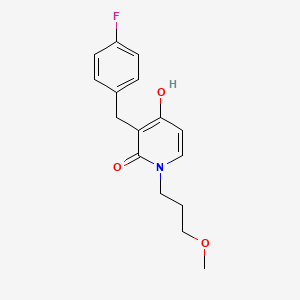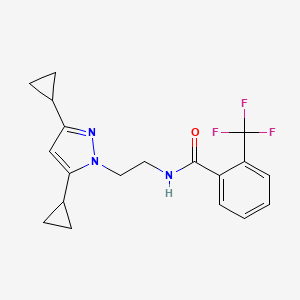![molecular formula C13H13FN2O B2382829 1-[1-(4-Fluorbenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanon CAS No. 860785-14-4](/img/structure/B2382829.png)
1-[1-(4-Fluorbenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a 4-fluorobenzyl group and a methyl group on the imidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone has several scientific research applications, including:
Vorbereitungsmethoden
The synthesis of 1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl bromide with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s imidazole ring can bind to the active sites of enzymes, inhibiting their activity. Additionally, the fluorobenzyl group can enhance the compound’s binding affinity and selectivity for certain receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-[1-(4-Fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone can be compared with other similar compounds, such as:
AB-FUBINACA: An indazole-type synthetic cannabinoid containing a 4-fluorobenzyl substituent.
ADB-FUBICA: Another synthetic cannabinoid with a similar structure, used in studies on psychoactive substances.
4-Fluorobenzyl bromide: A precursor in the synthesis of various fluorobenzyl derivatives, including pharmaceuticals and agrochemicals.
The uniqueness of 1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]-2-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-9(17)13-8-16(10(2)15-13)7-11-3-5-12(14)6-4-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAWHFIZXSIPFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=CC=C(C=C2)F)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2382759.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2382760.png)


![1-[2-(4-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole](/img/structure/B2382764.png)



![2-(4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2382769.png)
